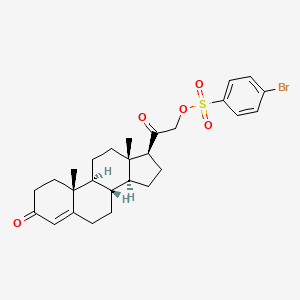

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Descripción general

Descripción

Métodos De Preparación

La síntesis de NSC-88915 implica la sustitución de la progesterona en la posición C21 con un grupo 4-bromobencenosulfonato . La ruta sintética generalmente incluye los siguientes pasos:

Material de partida: Progesterona.

Reacción: La progesterona se hace reaccionar con cloruro de 4-bromobencenosulfonilo en presencia de una base como piridina o trietilamina.

Condiciones: La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo.

Análisis De Reacciones Químicas

NSC-88915 principalmente experimenta reacciones de sustitución debido a la presencia del grupo 4-bromobencenosulfonato . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Nucleófilos: Como aminas o tioles, que pueden desplazar el átomo de bromo.

Los principales productos formados a partir de estas reacciones dependen del nucleófilo utilizado. Por ejemplo, hacer reaccionar NSC-88915 con una amina daría como resultado la formación de un derivado de sulfonamida .

Aplicaciones Científicas De Investigación

Molecular Interactions

The compound binds to adenylyl cyclase, preventing the conversion of ATP to cAMP. This interaction suggests potential applications in modulating signaling pathways related to steroid hormones . The structural characteristics allow it to exploit alternative binding sites on enzymes, enhancing its specificity and efficacy as an inhibitor .

Scientific Research Applications

-

Biochemical Studies

- The compound is used to study the role of cAMP in cellular signaling pathways. Its ability to inhibit adenylyl cyclase provides insights into how modifications in cAMP levels can influence gene expression and cellular responses.

- Pharmacological Research

- Drug Development

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition of adenylyl cyclase at concentrations below 250 μM. In vitro assays have shown that this compound can effectively modulate cAMP levels, influencing downstream physiological effects .

Cellular Effects

Studies highlight that varying dosages of the compound yield different effects on cellular metabolism and gene expression. Lower doses effectively inhibit adenylyl cyclase without notable adverse effects on cell viability .

Mecanismo De Acción

NSC-88915 ejerce sus efectos inhibiendo la actividad de Tdp1 . El compuesto imita el sustrato natural de Tdp1, uniéndose al sitio activo de la enzima y evitando que catalice la hidrólisis de los enlaces 3'-fosfotirosil . Esta inhibición puede mejorar la citotoxicidad de los inhibidores de la topoisomerasa I, lo que lo convierte en un valioso complemento en la terapia contra el cáncer .

Comparación Con Compuestos Similares

NSC-88915 es único entre los inhibidores de Tdp1 debido a su estructura específica y su alta actividad inhibitoria . Compuestos similares incluyen:

NSC 9782: Otro inhibidor de Tdp1 con una estructura química diferente.

NSC 82269: Exhibe una actividad inhibitoria similar pero difiere en su marco molecular.

NSC 109128: Comparte algunas características estructurales con NSC-88915 pero tiene grupos funcionales distintos.

NSC 305831: Otro compuesto relacionado con una actividad biológica comparable.

Estos compuestos resaltan la diversidad de los inhibidores de Tdp1 y subrayan las propiedades únicas de NSC-88915 en términos de su estructura y mecanismo de acción.

Actividad Biológica

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, also known as pregnenolone sulfate p-bromobenzenesulfonate, is a synthetic compound derived from pregnenolone, a steroid hormone precursor. This compound features a pregnane skeleton with distinct functional groups that may influence its biological activity. Its molecular formula is C27H33BrO5S, and it has a molecular weight of 549.52 g/mol.

The compound's structure includes:

- Pregnane core : A four-ring structure typical of steroid hormones.

- Functional groups : Ketone groups at the 3rd and 20th positions and a bromobenzenesulfonate group attached to the 21st carbon.

Given its structural characteristics, this compound is hypothesized to interact with steroid hormone signaling pathways; however, empirical data on its biological activity remains limited.

The precise mechanism of action for this compound is not well-defined in existing literature. Nevertheless, its structural similarity to pregnenolone suggests potential interactions with steroid hormone receptors or enzymes involved in steroid metabolism. The compound may also exhibit inhibitory effects on specific enzymes related to cyclic nucleotide signaling pathways.

Inhibition Studies

Recent studies have indicated that this compound can act as an inhibitor of adenylyl cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP) from ATP. In vitro assays have shown that this compound can inhibit adenylyl cyclase with an IC50 value below 70 µM . The following table summarizes findings from relevant studies:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Adenylyl Cyclase | <70 | |

| Suramin | Tdp1 | Not specified |

Case Studies and Research Findings

- Adenylyl Cyclase Inhibition : A study focused on the development of novel inhibitors for adenylyl cyclase highlighted the potential of this compound as a lead compound. The docking studies suggested that the compound could bind effectively to the enzyme's active site, potentially competing with ATP .

- Phosphodiesterase Activity : Investigations into the phosphodiesterase activity of the compound revealed that it hydrolyzes both ribonucleotides and deoxyribonucleotides but exhibits low activity towards polynucleotides. This characteristic may be relevant in therapeutic contexts where modulation of nucleotide signaling is desired .

- DNA Interaction : Research into tyrosyl-DNA phosphodiesterase I (Tdp1) indicated that compounds like this compound could enhance the enzyme's activity in hydrolyzing phospho-tyrosyl linkages in DNA. This interaction suggests a role in maintaining genomic stability and could have implications for cancer therapy .

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNARVKYKGBJES-YNHSGCSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33BrO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943503 | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21170-34-3 | |

| Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-88915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.